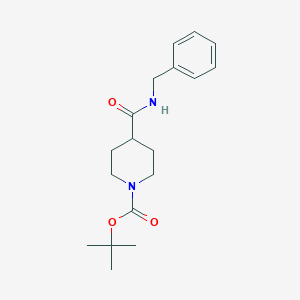
N-Boc-4-dimethyl-L-glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-4-dimethyl-L-glutamic Acid” is a glutamate analog . It has a molecular weight of 275.30 and a molecular formula of C12H21NO6 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “N-Boc-4-dimethyl-L-glutamic Acid” involves reacting L-glutamic acid with methanol in the presence of isopropanol and methanol . The reaction is characterized by the formation of a colorless viscous substance . This substance is then dissolved in THF, and Boc2O is added under an ice bath, followed by the slow addition of triethylamine . After the reaction is complete, the solvent is distilled off under reduced pressure .Molecular Structure Analysis
The molecular structure of “N-Boc-4-dimethyl-L-glutamic Acid” is represented by the formula C12H21NO6 . Its average mass is 275.298 Da and its monoisotopic mass is 275.136902 Da .Chemical Reactions Analysis
The Boc group in “N-Boc-4-dimethyl-L-glutamic Acid” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Physical And Chemical Properties Analysis
“N-Boc-4-dimethyl-L-glutamic Acid” is a solid substance that is soluble in dichloromethane . It should be stored at -20° C .Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS)
N-Boc-4-dimethyl-L-glutamic Acid: is utilized in SPPS for the synthesis of peptides containing glutamate residues . This method allows for the incorporation of glutamate analogs into peptides, which can be useful for studying peptide structure and function.
Proteomics Research
As a glutamate analog, this compound is used in proteomics to study protein expression and interaction . It can help in identifying and quantifying proteins, thus providing insights into cellular processes.
Pharmaceutical Intermediate
The compound serves as an intermediate in pharmaceutical research, aiding in the development of new drugs . Its role in the synthesis of complex molecules can lead to advancements in medication.
Biochemical Reagent
In biochemical assays, N-Boc-4-dimethyl-L-glutamic Acid is used as a reagent to investigate enzymatic activity and other biochemical pathways . It’s particularly useful in assays where a protected form of glutamic acid is required.
Organic Synthesis
This compound is involved in organic synthesis techniques, where it’s used to create a variety of organic molecules . Its protected amino group allows for selective reactions that are essential in organic chemistry.
Chemical Education
Due to its unique properties, N-Boc-4-dimethyl-L-glutamic Acid is also used for educational purposes in chemistry courses to demonstrate principles of organic synthesis and peptide bonding .
Research Tool in Neuroscience
It can act as a tool in neuroscience research to study glutamate receptors and the role of glutamate in neurotransmission . This application is crucial for understanding brain function and disorders.
Material Science
Lastly, this compound finds application in material science, where it’s used to modify the surface properties of materials . This can lead to the development of new materials with specific characteristics.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYJNZPQOCDRFX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609833 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-dimethyl-L-glutamic Acid | |
CAS RN |
1217624-14-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




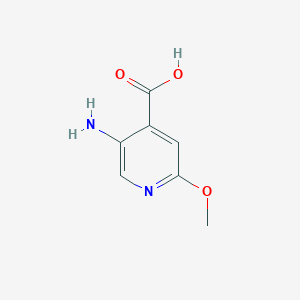
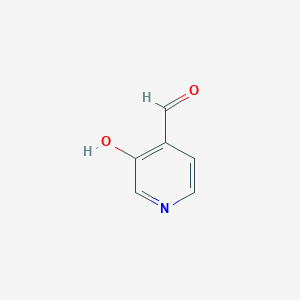
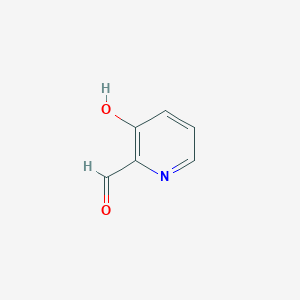
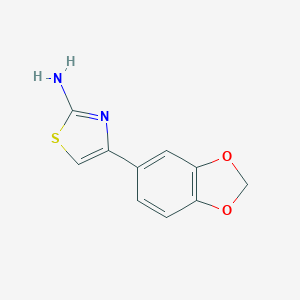
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)
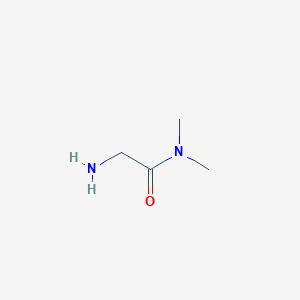
![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)
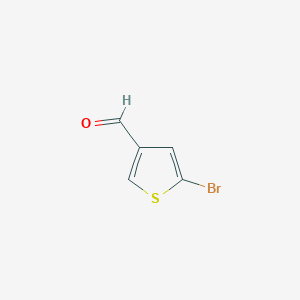

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)
